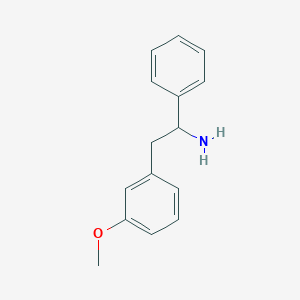

2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYULUHRZSJAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a phenethylamine derivative of significant interest in medicinal chemistry and pharmacological research. Due to its structural similarity to known neuroactive compounds, this molecule represents a valuable scaffold for the development of novel therapeutics targeting the central nervous system. This document details the systematic nomenclature, a robust synthetic pathway via reductive amination, estimated physicochemical properties based on structural analogs, and potential biological activities inferred from related compounds. The guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and investigation of novel phenethylamine-based compounds.

Part 1: Nomenclature and Structure

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(3-methoxyphenyl)-1-phenylethan-1-amine .[1][2][3][4] This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine backbone. The substituents on this backbone are a phenyl group at position 1 and a 3-methoxyphenyl group at position 2.

Synonyms and Identifiers

This specific compound is not widely documented in chemical literature and therefore lacks common synonyms. Researchers may encounter it under systematic variations of the IUPAC name. As it is not a commercially common compound, it is not expected to have a CAS number or other widely recognized identifiers. For clarity and to avoid ambiguity with similar structures such as 2-(3-methoxyphenyl)ethanamine, the full IUPAC name should be used.

Chemical Structure

The chemical structure of 2-(3-methoxyphenyl)-1-phenylethan-1-amine is characterized by a two-carbon ethylamine chain with a phenyl group and an amino group attached to the first carbon (C1), and a 3-methoxyphenyl group attached to the second carbon (C2).

Part 2: Physicochemical Properties (Estimated)

Due to the limited availability of experimental data for 2-(3-methoxyphenyl)-1-phenylethan-1-amine, the following table presents estimated physicochemical properties based on its structure and data from close structural analogs like 1-(3-methoxyphenyl)ethanamine and 1-(4-methoxyphenyl)ethylamine.[5][6]

| Property | Estimated Value | Reference Analogs |

| Molecular Formula | C₁₅H₁₇NO | - |

| Molecular Weight | 227.30 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | 1-(Aryl)ethanamines |

| Boiling Point | > 250 °C (at 760 mmHg) | High molecular weight amines |

| LogP (Octanol-Water) | 2.5 - 3.5 | Calculated based on structure |

| pKa (Basic) | 9.0 - 9.5 | 1-(Aryl)ethanamines[6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water. | General amine properties |

Part 3: Synthesis Methodology

The most direct and efficient synthetic route to 2-(3-methoxyphenyl)-1-phenylethan-1-amine is the reductive amination of the corresponding ketone, 2-(3-methoxyphenyl)-1-phenylethan-1-one.[7][8][9][10][11] This method is widely used for the preparation of primary amines from ketones and offers high yields and selectivity.

Synthetic Workflow

The synthesis is a two-step, one-pot reaction where the ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: Synthetic workflow for 2-(3-methoxyphenyl)-1-phenylethan-1-amine.

Detailed Experimental Protocol

Materials:

-

2-(3-methoxyphenyl)-1-phenylethan-1-one

-

Ammonium formate (or another ammonia source)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methoxyphenyl)-1-phenylethan-1-one (1.0 eq) in methanol.

-

Imine Formation: Add ammonium formate (5-10 eq) to the solution. Heat the mixture to reflux and stir for 2-4 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the imine is fully consumed as indicated by TLC.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 2-(3-methoxyphenyl)-1-phenylethan-1-amine.

Part 4: Analytical Characterization

The identity and purity of the synthesized 2-(3-methoxyphenyl)-1-phenylethan-1-amine should be confirmed using standard analytical techniques.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and 3-methoxyphenyl groups, a singlet for the methoxy group protons around 3.8 ppm, and signals for the aliphatic protons of the ethanamine backbone. The N-H protons of the primary amine will likely appear as a broad singlet.[12][13][14][15]

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (227.30 g/mol ). Characteristic fragmentation patterns for phenethylamines would also be expected.[12][16]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (a pair of bands around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[12][13][14][16]

Part 5: Potential Applications and Biological Activity

While 2-(3-methoxyphenyl)-1-phenylethan-1-amine itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. The phenethylamine core is a well-known pharmacophore that interacts with a variety of receptors and transporters in the central nervous system.

Rationale for Pharmacological Interest

-

Serotonergic System: The N-benzyl substitution on phenethylamines is known to significantly enhance affinity and functional activity at serotonin 5-HT₂A and 5-HT₂C receptors.[17][18][19][20] These receptors are implicated in a wide range of neuropsychiatric conditions, including depression, anxiety, and psychosis.

-

Monoamine Transporters: Phenethylamine derivatives are known to interact with dopamine, norepinephrine, and serotonin transporters, modulating the synaptic concentrations of these key neurotransmitters.[21]

-

Drug Discovery Scaffold: The modular nature of this compound, with distinct phenyl, 3-methoxyphenyl, and amine moieties, makes it an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies.

Potential Research Applications

-

Development of Novel CNS Agents: This compound can serve as a lead structure for the design of novel agonists, antagonists, or modulators of serotonergic and other monoaminergic receptors.

-

Probing Receptor Binding Pockets: Analogs of this molecule can be used as pharmacological tools to investigate the binding sites and activation mechanisms of G-protein coupled receptors.

-

SAR Studies: Systematic modification of the phenyl and 3-methoxyphenyl rings, as well as substitution on the amine nitrogen, can provide valuable insights into the structural requirements for specific biological activities.

Conclusion

2-(3-Methoxyphenyl)-1-phenylethan-1-amine is a synthetically accessible phenethylamine derivative with significant potential for applications in neuroscience research and drug discovery. This guide provides a comprehensive overview of its nomenclature, a reliable synthetic protocol, and a framework for its characterization and potential pharmacological investigation. By leveraging the information presented herein, researchers can effectively synthesize and study this compound and its analogs to explore new avenues for the development of therapeutics for neurological and psychiatric disorders.

References

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia for the synthesis of primary amines. Tetrahedron, 60(7), 1463-1471. Available at: [Link]

-

Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 57(3), 1189-1209. Available at: [Link]

-

CK-12 Foundation. (2026, January 14). Nomenclature of Amines. Available at: [Link]

-

Sent-german, N., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(38), 13352-13356. Available at: [Link]

-

Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Li, H., et al. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. ACS Sustainable Chemistry & Engineering, 9(21), 7246-7254. Available at: [Link]

-

Halberstadt, A. L., et al. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. Available at: [Link]

-

Structural analysis of amines. (2011, June 10). Available at: [Link]

-

Kyzar, E. J., et al. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. bioRxiv. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Chapter P-1). Available at: [Link]

-

LibreTexts. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

-

Organic Chemistry. (n.d.). Amine Nomenclature. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

IUPAC Rules. (n.d.). Available at: [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Amines. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Available at: [Link]

-

ChemBK. (n.d.). 1,2-BIS-(4-METHOXY-PHENYL)-ETHYLAMINE. Available at: [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. Amine Nomenclature [quimicaorganica.org]

- 5. 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 [chemicalbook.com]

- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 16. projectguru.in [projectguru.in]

- 17. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish | bioRxiv [biorxiv.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Pharmacological Targets of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Abstract

This guide outlines a comprehensive, rationale-driven approach to identifying and characterizing the potential pharmacological targets of the novel compound, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. As a derivative of the phenethylamine scaffold, this molecule possesses significant potential to interact with a range of central nervous system (CNS) targets. Its diarylethylamine structure, featuring a 3-methoxy substitution, provides critical clues for prioritizing target classes. This document details the structural basis for target hypotheses, proposes a multi-phase experimental workflow from in silico screening to in vitro validation, and provides detailed protocols for key assays. The overarching goal is to equip research professionals with a robust, scientifically-grounded framework to systematically elucidate the compound's mechanism of action and therapeutic potential.

Introduction: A Structurally-Informed Rationale for Target Exploration

The compound 2-(3-Methoxyphenyl)-1-phenylethan-1-amine belongs to the 1,2-diarylethylamine structural class, a group of molecules with diverse and clinically relevant pharmacological activities, including N-methyl-D-aspartate receptor (NMDAR) antagonism and inhibition of monoamine transporters.[1][2] The core scaffold is a phenethylamine, a privileged structure in neuropharmacology found in endogenous neurotransmitters (e.g., dopamine, norepinephrine), CNS stimulants, and psychedelic compounds.[3][4]

Two key features guide our investigation:

-

The Phenethylamine Backbone: This motif is a well-established pharmacophore for interacting with monoaminergic systems. This includes transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), as well as G-protein coupled receptors (GPCRs) like adrenergic, serotonergic, and Trace Amine-Associated Receptors (TAARs).[5][6][7]

-

The 3-Methoxy Substitution: The position and nature of aromatic ring substituents are critical determinants of target affinity and selectivity. Methoxy groups, particularly on a phenethylamine core, are known to influence binding to serotonin receptors.[8] For example, the classic psychedelic mescaline features a 3,4,5-trimethoxy substitution pattern.[9][10] The meta-position of the methoxy group in the compound of interest is a crucial variable that will modulate interactions within the binding pockets of potential targets.

Based on this structural analysis, we can hypothesize several high-priority target classes for which to begin a systematic investigation.

Primary Hypothesized Target Classes

Monoamine Transporters (DAT, NET, SERT)

Many 1,2-diarylethylamines and related arylcycloalkylamines show affinity for DAT and NET.[1] The phenethylamine scaffold itself is the basis for both reuptake inhibitors and releasing agents. The primary objective is to determine if 2-(3-Methoxyphenyl)-1-phenylethan-1-amine acts as an inhibitor of these transporters and to quantify its potency and selectivity.

Serotonin (5-HT) Receptors

Substituted phenethylamines are well-known for their interactions with serotonin receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), which are primary targets for psychedelic compounds.[8][11] The presence of a methoxy group makes this a particularly strong hypothesis.[12] Initial screening should focus on determining affinity and functional activity (agonist vs. antagonist) at the 5-HT2A and 5-HT2C receptors.

N-Methyl-D-Aspartate (NMDA) Receptors

The 1,2-diarylethylamine class includes compounds that are known NMDAR antagonists with dissociative properties.[2][13] Given this precedent, it is critical to assess the compound's ability to bind to and inhibit the function of the NMDAR channel.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular GPCR that is activated by endogenous trace amines and psychostimulants like amphetamine.[5][14] It acts as a key modulator of the entire monoaminergic system.[[“]][16] Given that the core structure is a phenethylamine, TAAR1 is a highly probable target. Determining if the compound acts as a TAAR1 agonist is a key early step.[17]

A Phased Experimental Workflow for Target Validation

A logical, phased approach ensures that resources are directed efficiently, starting with broad screening and progressing to detailed, hypothesis-driven characterization.

Phase 1: Broad Screening & In Silico Assessment

The initial phase aims to rapidly identify high-probability targets and flag potential off-target liabilities.

Workflow:

-

Broad Receptor Panel Screen: Employ a commercial service (e.g., Eurofins Safety47, CEREP) to test the compound at a fixed concentration (e.g., 10 µM) against a wide array of CNS targets. This provides a "heat map" of potential interactions.[18]

-

Molecular Docking: Perform in silico docking of the compound into the crystal structures or homology models of the top hypothesized targets (e.g., 5-HT2A receptor, DAT, NMDAR, TAAR1). This provides predictive insights into binding modes and affinities to help prioritize subsequent in vitro assays.

Phase 2: Quantitative In Vitro Validation

This phase focuses on confirming the hits from Phase 1 and quantifying the compound's affinity and functional activity at those specific targets. Radioligand binding and functional assays are the gold standard for this stage.[19][20]

This protocol is used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound for a specific receptor.[21]

Objective: To determine the IC₅₀ of the test compound and calculate its Kᵢ value.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Test compound: 2-(3-Methoxyphenyl)-1-phenylethan-1-amine.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation cocktail and counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor curves (radioligand + serial dilutions of the test compound).[22]

-

Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:

-

150 µL of membrane preparation (e.g., 50-120 µg protein).

-

50 µL of test compound dilution, buffer, or non-specific control.

-

50 µL of radioligand solution (at a concentration near its Kₔ).[21]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[21]

-

Filtration: Rapidly terminate the incubation by vacuum filtration onto the glass fiber filters using a cell harvester. This separates bound from free radioligand.[19]

-

Washing: Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[21]

-

This protocol measures agonist-induced activation of Gq-coupled receptors (like 5-HT2A) by monitoring changes in intracellular calcium.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as a receptor agonist.

Materials:

-

HEK293 cells (or other suitable line) transiently or stably expressing the target GPCR.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound and a known reference agonist.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove growth media and add the calcium-sensitive dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject serial dilutions of the test compound or reference agonist into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 90-120 seconds).

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each concentration.

-

Plot the response against the log concentration of the compound.

-

Use non-linear regression to calculate the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to the reference agonist).

-

Data Synthesis and Interpretation

All quantitative data should be summarized for clear comparison and decision-making.

Table 1: Template for Summarizing In Vitro Pharmacology Data

| Target | Assay Type | Parameter | Result (nM) | Notes / Interpretation |

| h5-HT2A | Binding (Kᵢ) | Affinity | e.g., 85 | High affinity suggests direct interaction. |

| Functional (EC₅₀) | Potency | e.g., 150 | Potent agonist activity. | |

| Functional (Eₘₐₓ) | Efficacy | e.g., 88% | Partial agonist compared to serotonin. | |

| hDAT | Binding (Kᵢ) | Affinity | e.g., 1200 | Moderate affinity. |

| Functional (IC₅₀) | Inhibition | e.g., 2500 | Weak reuptake inhibitor. | |

| hSERT | Binding (Kᵢ) | Affinity | >10,000 | Negligible affinity. |

| hTAAR1 | Functional (EC₅₀) | Potency | e.g., 250 | Potent agonist activity. |

| NMDAR | Binding (Kᵢ) | Affinity | e.g., 950 | Moderate affinity. |

Interpretation Logic:

-

High Affinity (Low Kᵢ/EC₅₀/IC₅₀): A low nanomolar value suggests the compound interacts with the target at physiologically relevant concentrations. A Kᵢ < 100 nM is often considered a strong interaction.

-

Selectivity: Compare Kᵢ values across different targets. A >10-fold difference is generally considered selective. For example, if the Kᵢ for 5-HT2A is 50 nM and for DAT is 1000 nM, the compound is 20-fold selective for 5-HT2A over DAT.

-

Efficacy (Eₘₐₓ): This value, relative to a known full agonist, defines the compound's functional effect. An Eₘₐₓ near 100% indicates a full agonist, while a lower value indicates a partial agonist. An antagonist would have an Eₘₐₓ of 0% and would shift the dose-response curve of an agonist to the right.

Conclusion and Strategic Next Steps

This guide provides a foundational framework for the systematic pharmacological profiling of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. By integrating structural analysis with a phased experimental approach, researchers can efficiently identify and validate its primary molecular targets. The results from the proposed in vitro assays will generate a comprehensive pharmacological profile, revealing the compound's affinity, selectivity, and functional activity. This crucial dataset will form the basis for subsequent, more complex investigations, including in vivo animal models to explore its therapeutic potential and safety profile.

References

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

-

Wall, M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

-

Brandt, S. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS ONE. [Link]

-

Deana, R., et al. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung. [Link]

-

Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

-

Xu, Z., & Li, Q. (2020). TAAR Agonists. Cellular and Molecular Neurobiology. [Link]

-

Consensus. (n.d.). Mechanism of action of TAAR1 agonists. Retrieved from Consensus website. [Link]

-

Xu, Z., & Li, Q. (2020). TAAR Agonists. ResearchGate. [Link]

-

Yun, J., & Rhim, H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Olsen, J. A., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

-

Sah, R., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. International Journal of Molecular Sciences. [Link]

-

Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Wikidoc. (2018). TAAR1. Retrieved from Wikidoc website. [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS. [Link]

-

BioKB. (n.d.). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and AnaloguesPharmacology of Dissociative Legal High 1,2-Diarylethylamines. Retrieved from BioKB website. [Link]

-

ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. [Link]

-

Semantic Scholar. (n.d.). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

-

Nandigama, R. K., et al. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]

-

Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS. [Link]

-

Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from Tanso Biosciences website. [Link]

-

ResearchGate. (n.d.). Structures of 2-(3-methoxyphenyl)-N,N,N-trimethylethan-1-aminium (left).... [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed. [Link]

-

Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from Wikipedia website. [Link]

-

Davies, J., & Johnston, G. A. (1974). Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology. [Link]

-

Semantic Scholar. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from ACS website. [Link]

Sources

- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. acs.org [acs.org]

- 5. TAAR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 9. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. consensus.app [consensus.app]

- 16. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TAAR1 - wikidoc [wikidoc.org]

- 18. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Structure-activity relationship of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine analogs

Title: Structure-Activity Relationship (SAR) of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine Analogs: Mechanistic Insights into NMDAR Antagonism and Polypharmacology

Executive Summary The 1,2-diarylethylamine class has emerged as a critical pharmacophore in the development of uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists. At the center of this structural class is 2-(3-methoxyphenyl)-1-phenylethan-1-amine (often referred to as 3-MeO-DPEA), a primary amine scaffold that serves as the foundation for highly potent dissociative agents and potential neuroprotective drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this core molecule and its analogs, detailing the causality behind molecular substitutions, the mechanics of channel blockade, and the self-validating experimental protocols required to evaluate them.

Core Structural Features and SAR Drivers

The pharmacological profile of 2-(3-methoxyphenyl)-1-phenylethan-1-amine analogs is dictated by three primary structural domains: stereochemistry, aryl ring substitution, and amine alkylation. Understanding the causality behind these modifications is essential for rational drug design targeting the NMDAR complex[1].

Stereospecificity: The Role of the (S)-Enantiomer

The NMDAR phencyclidine (PCP) binding site is highly stereoselective. Resolution of 1,2-diphenylethylamine (DPEA) analogs into their respective enantiomers reveals that the (S)-configuration is vastly superior to the (R)-configuration[1].

-

Causality: The (S)-enantiomer optimally aligns the two phenyl rings within the hydrophobic accessory pockets of the NMDAR ion channel. This spatial orientation closely mirrors the binding pose of the high-affinity reference compound (+)-MK-801, maximizing Van der Waals interactions while preventing steric clash with the channel walls[1].

Aryl Substitution: The "3-Methoxy" Effect

The placement of a methoxy group on the C2-phenyl ring drastically alters target affinity. Extensive SAR studies on methoxy-substituted analogs demonstrate a strict rank order of potency: meta (3-MeO) > ortho (2-MeO) > para (4-MeO) [2].

-

Causality: The PCP binding site possesses a specific steric volume. A methoxy group at the meta-position (3-MeO) projects perfectly into a lipophilic sub-pocket within the transmembrane domain, enhancing binding free energy. Conversely, para-substitutions (4-MeO) create severe steric hindrance, preventing the molecule from seating deeply enough into the channel to effectively block ion flow[3].

Amine Alkylation: Shifting the Polypharmacological Gradient

While 2-(3-methoxyphenyl)-1-phenylethan-1-amine is a primary amine, its alkylated analogs—such as the piperidine derivative 3-methoxy-diphenidine (3-MXP)—exhibit distinct polypharmacology[2].

-

Causality: Incorporating the primary nitrogen into a piperidine ring increases both the basicity (pKa) and the lipophilicity (LogP) of the molecule. This modification not only increases NMDAR affinity by a factor of ~5 to 10 but also introduces significant off-target affinity for the Dopamine Transporter (DAT). The bulky, lipophilic piperidine ring satisfies the structural requirements for monoamine reuptake inhibition, shifting the molecule from a selective NMDAR antagonist to a dual-action NMDAR/DAT inhibitor[4].

Mechanistic Pathways: Uncompetitive Channel Blockade

2-(3-Methoxyphenyl)-1-phenylethan-1-amine analogs function as uncompetitive antagonists. Unlike competitive antagonists that bind to the glutamate recognition site, these analogs bind deep within the pore of the NMDAR[5].

Fig 1. Uncompetitive NMDAR blockade mechanism by 3-MeO-DPEA analogs preventing excitotoxicity.

Self-Validating Experimental Protocols

To accurately quantify the SAR of these analogs, researchers must employ highly controlled, self-validating assay systems. Below are the standard methodologies utilized by senior application scientists to evaluate 1,2-diarylethylamines.

Protocol 1: Competitive Radioligand Binding Assay ([3H]MK-801)

This protocol determines the binding affinity ( Ki ) of the analogs at the NMDAR PCP site[2].

-

Tissue Preparation: Isolate rat forebrain tissue and homogenize in 5 mM Tris-HCl buffer (pH 7.4). Rationale: The forebrain is highly enriched in GluN1/GluN2A and GluN1/GluN2B NMDAR subtypes.

-

Channel Activation (Critical Step): Supplement the assay buffer with 30 µM Glutamate and 30 µM Glycine. Causality: Because these analogs are uncompetitive open-channel blockers, the NMDAR must be actively forced into the open conformation. Omitting agonists will result in the channel remaining closed, preventing ligand access and yielding false-negative affinities[1].

-

Radioligand Incubation: Add 5 nM[3H]MK-801 and the test analog (varying concentrations from 10−9 to 10−4 M). Incubate for 2 hours at room temperature to reach equilibrium.

-

Non-Specific Binding (NSB) Control: In a parallel validation cohort, add 10 µM unlabeled (+)-MK-801. Self-Validation: This saturates all true PCP sites. Any remaining radioactivity detected in this cohort is background noise, allowing for the calculation of true specific binding[2].

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash with cold buffer, and quantify via liquid scintillation counting.

Protocol 2: Electrophysiological fEPSP Recordings

To confirm that binding translates to functional antagonism, field excitatory postsynaptic potentials (fEPSPs) are recorded[3].

-

Slice Preparation: Prepare 400 µm thick rat hippocampal slices and maintain in oxygenated artificial cerebrospinal fluid (aCSF).

-

Pharmacological Isolation: Add 10 µM NBQX (AMPA receptor antagonist) and 50 µM picrotoxin (GABA A receptor antagonist) to the aCSF. Causality: This isolates the NMDAR-mediated component of the fEPSP, ensuring that any signal attenuation observed upon adding the analog is strictly due to NMDAR blockade, eliminating network-level confounding variables[3].

-

Stimulation & Recording: Deliver 0.03 Hz stimuli to the Schaffer collateral pathway and record the isolated NMDAR-fEPSP in the stratum radiatum of the CA1 region before and after analog perfusion[3].

Fig 2. Step-by-step experimental workflow for evaluating 1,2-diarylethylamine polypharmacology.

Quantitative SAR Data Presentation

The table below synthesizes the pharmacological impact of structural modifications branching from the primary amine core to its advanced analogs. Data highlights the critical divergence between NMDAR selectivity and monoamine transporter cross-reactivity[2],[1],[4].

| Compound | Structural Modification | NMDAR Affinity ( Ki , nM) | DAT Affinity ( Ki , nM) | Functional Profile |

| (S)-DPEA | Unsubstituted Primary Amine | 1,200 ± 150 | > 10,000 | Weak, selective NMDAR antagonist |

| (R)-DPEA | Unsubstituted Primary Amine | 36,000 ± 4,000 | > 10,000 | Inactive enantiomer |

| 3-MeO-DPEA | 3-Methoxy, Primary Amine | ~800 (Calculated) | > 5,000 | Moderate NMDAR antagonist |

| 3-MXP | 3-Methoxy, Piperidine Amine | 43 ± 4 | 99 ± 12 | Potent dual NMDAR/DAT inhibitor |

| Ketamine | Arylcyclohexylamine (Ref) | 324 ± 19 | > 10,000 | Selective NMDAR antagonist |

Data derived and synthesized from competitive binding assays utilizing [3H]MK-801 in rat forebrain homogenates[2],[1].

Conclusion

The 2-(3-methoxyphenyl)-1-phenylethan-1-amine scaffold represents a highly tunable pharmacophore. By manipulating the stereocenter, leveraging the steric advantages of the meta-methoxy substitution, and controlling the degree of amine alkylation, scientists can precisely dial in the desired ratio of NMDAR antagonism to monoamine reuptake inhibition. Future drug development must utilize these SAR principles to widen the therapeutic window—maximizing neuroprotection while minimizing the dissociative and stimulant liabilities inherent to DAT inhibition.

References

-

Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLoS One / National Institutes of Health (NIH) URL:[Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: Bioorganic & Medicinal Chemistry / Medical University of Vienna URL:[Link]

-

Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest Dissertations & Theses URL:[Link]

Sources

- 1. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 4. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 5. osti.gov [osti.gov]

The Phenethylamine Scaffold: A Technical Whitepaper on Historical Discovery, Structural Activity, and Pharmacological Evaluation

Executive Summary

The phenethylamine class of compounds represents one of the most structurally diverse and pharmacologically significant families in neurochemistry. From the early isolation of natural alkaloids to the rational design of ultra-potent synthetic libraries, the evolution of phenethylamines has provided critical insights into serotonin receptor pharmacology. This technical guide explores the historical discovery of these compounds, details the structure-activity relationships (SAR) that dictate their affinity, and provides field-proven, self-validating experimental workflows for evaluating novel 5-HT2A receptor agonists.

Historical Context: From Alkaloids to Synthetic Libraries

The paradigm of psychedelic psychopharmacology shifted dramatically in the mid-to-late 20th century, transitioning from the study of naturally occurring alkaloids—such as mescaline, derived from the peyote cactus—to the synthesis of highly targeted chemical libraries.

This era of discovery was heavily driven by the American biochemist Alexander Shulgin. Operating with unprecedented autonomy after his early successes at Dow Chemical, Shulgin utilized iterative synthesis and systematic self-experimentation to map the phenethylamine chemical space 1[1]. He meticulously documented the synthesis, dosages, and psychopharmacological profiles of 179 novel compounds in his 1991 seminal work, PiHKAL (Phenethylamines I Have Known and Loved) 2[2]. Shulgin’s structural modifications—specifically the creation of the 2C (e.g., 2C-B) and DOx (e.g., DOM) families—established the foundational structure-activity relationship (SAR) principles that modern drug discovery still relies upon today.

Structure-Activity Relationship (SAR) Evolution

As an application scientist, understanding the causality between molecular structure and receptor affinity is paramount. The phenethylamine scaffold consists of a phenyl ring bound to an amino group via an ethyl chain. Modifying this core dictates how the ligand interacts with the orthosteric site of the target receptor.

-

The 2,4,5-Trisubstitution Pattern: Unlike mescaline (which features a 3,4,5-trimethoxy pattern), Shulgin discovered that a 2,5-dimethoxy substitution, coupled with a lipophilic group at the 4-position (e.g., a bromine atom in 2C-B or a methyl group in 2C-D), optimally aligns the molecule within the binding pocket, significantly increasing 5-HT2A affinity.

-

Alpha-Methylation (DOx Family): The addition of an alpha-methyl group to the ethylamine chain creates an amphetamine skeleton. The causality here is metabolic: this methyl group sterically hinders degradation by monoamine oxidase (MAO), significantly increasing the compound's half-life and in vivo potency compared to its 2C counterparts.

-

N-Benzyl Substitution (NBOMe): Discovered during the doctoral work of Ralf Heim and extensively characterized by David Nichols' laboratory, the addition of an N-benzyl moiety with an ortho-methoxy group (e.g., 25I-NBOMe) transforms moderate-affinity 2C compounds into sub-nanomolar super-agonists3[3]. The structural causality is profound: the N-benzyl group extends into a secondary hydrophobic pocket within the 5-HT2A receptor, vastly increasing binding free energy and stabilizing the active receptor conformation[3].

Quantitative SAR Summary of Key Phenethylamine Classes

| Compound Class | Representative Ligand | Key Structural Modification | 5-HT2A Affinity (Ki) | Pharmacological Profile |

| Natural Alkaloid | Mescaline | 3,4,5-trimethoxy | Low (~500 nM) | Partial Agonist, Short half-life |

| 2C Family | 2C-B | 2,5-dimethoxy, 4-bromo | Moderate (~1-10 nM) | Partial Agonist |

| DOx Family | DOM | Alpha-methyl addition | High (~1 nM) | Full/Partial Agonist, MAO resistant |

| NBOMe Family | 25I-NBOMe | N-(2-methoxybenzyl) | Ultra-High (< 0.1 nM) | Full Agonist, Highly Potent |

Mechanistic Pharmacology and Biased Agonism

The primary target for psychedelic phenethylamines is the 5-HT2A receptor, a Class A G protein-coupled receptor (GPCR)4[4]. Recent cryo-EM structures elucidated by Bryan Roth and colleagues have provided atomic-level resolution of phenethylamines bound to the 5-HT2A receptor, revealing exactly how these ligands stabilize specific transmembrane helix conformations to trigger intracellular signaling5[5].

Activation of 5-HT2A classically couples to the Gq/11 protein pathway. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and diacylglycerol (DAG), ultimately leading to intracellular calcium mobilization[4]. Concurrently, the receptor recruits β-arrestin, leading to receptor internalization and distinct, slower signaling cascades. Modern neuropharmacology heavily focuses on biased agonism—designing ligands that preferentially activate the Gq pathway over β-arrestin (or vice versa) to isolate potential neuroplastic/therapeutic efficacy from hallucinogenic liabilities.

Figure 1: Divergent 5-HT2A receptor signaling pathways highlighting Gq and Beta-arrestin cascades.

Experimental Workflows for Novel Compound Discovery

To rigorously evaluate novel phenethylamines, drug development professionals must employ a self-validating system of orthogonal assays. While radioligand binding assays (using [3H]-ketanserin) establish binding affinity (Ki), functional assays are strictly required to determine efficacy (Emax) and pathway bias.

Protocol: High-Throughput Calcium Mobilization Assay (Gq Efficacy)

Causality & Assay Design: To quantify Gq-mediated PLC activation, we measure the downstream release of intracellular calcium. We utilize Fluo-4 AM, a cell-permeable fluorogenic dye that exhibits a massive increase in fluorescence upon binding free Ca2+. Because GPCR signaling is transient, capturing this event requires a real-time, kinetic readout 6[6]. To ensure the system is self-validating, a baseline read is established prior to compound addition, and all data is normalized against a reference full agonist (Serotonin, 5-HT) to verify the dynamic range of the specific cell passage.

Step-by-Step Methodology:

-

Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT2A receptor at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C in 5% CO2[6].

-

Dye Loading: Aspirate culture media and add 20 µL of Fluo-4 Direct calcium dye assay buffer. Critical step: Ensure the buffer contains probenecid to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye out. Incubate for 1 hour at 37°C[6].

-

Baseline Read: Transfer the plate to a FLIPR Tetra (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds to establish the system's noise floor.

-

Compound Addition: Using the FLIPR's automated liquid handling, inject 10 µL of the test phenethylamine (serially diluted in assay buffer) into the wells simultaneously.

-

Kinetic Readout: Continuously record fluorescence at 1-second intervals for 3 minutes. Calculate the maximum fluorescence minus the baseline (Max-Min).

-

Data Analysis & Validation: Normalize the Max-Min values to the maximum response elicited by 10 µM 5-HT (100% efficacy). Calculate the EC50 using a four-parameter non-linear regression model.

Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

References

- Source: wikipedia.

- Source: wikipedia.

- Source: nih.

- Source: wikipedia.

- Source: osti.

- Source: nih.

Sources

- 1. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 2. PiHKAL - Wikipedia [en.wikipedia.org]

- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor (Journal Article) | OSTI.GOV [osti.gov]

- 6. AlphaFold2 structures template ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine: An In-Depth Technical Guide

Executive Summary

This technical whitepaper provides a comprehensive framework for the spectroscopic characterization (NMR, MS, and IR) of 2-(3-methoxyphenyl)-1-phenylethan-1-amine . Designed for analytical chemists and drug development professionals, this guide moves beyond simple data reporting to explain the mechanistic causality behind spectral features and the self-validating protocols required to ensure data integrity.

Structural Rationale & Analytical Strategy

The compound 2-(3-methoxyphenyl)-1-phenylethan-1-amine (often encountered as its hydrochloride salt, CAS 68770-54-7) is a substituted derivative of the 1,2-diphenylethylamine family[1],[2]. These structural scaffolds are highly significant in medicinal chemistry, serving as critical pharmacophores for NMDA receptor antagonists and as precursors to biologically active piperazines and diphenidine analogs[3],[4].

Structurally, the molecule consists of an ethylamine backbone bridging a phenyl ring at C1 and a 3-methoxyphenyl ring at C2. This specific topology dictates its spectroscopic behavior:

-

Chirality & Symmetry (NMR): The C1 carbon is a chiral center. Consequently, the two protons on the adjacent C2 methylene bridge are diastereotopic, creating a complex, non-equivalent ABX spin system.

-

Ionization Dynamics (MS): The presence of the primary amine drives a highly favored alpha-cleavage upon electron ionization, dominating the fragmentation pathway[5],[6].

-

Vibrational Modes (IR): The molecule features both a primary amine (-NH₂) and an alkyl aryl ether (methoxy group), requiring specific sample preparation to prevent spectral artifacts[7].

Experimental Protocols: Self-Validating Systems

High-fidelity spectroscopic data relies on protocols that inherently validate their own success. As a standard practice, the data presented herein applies to the freebase form of the molecule.

Nuclear Magnetic Resonance (NMR) Protocol

-

Causality of Solvent Choice: The freebase is highly soluble in non-polar solvents. Deuterochloroform (CDCl₃) is selected because it lacks exchangeable protons, allowing the clear observation of the -NH₂ broad singlet without deuterium exchange.

-

Self-Validating Gate: The sample is prepared with 0.03% v/v Tetramethylsilane (TMS). Before full acquisition, a 1D proton scan is executed to check the residual water peak (1.56 ppm). If the water integral exceeds 5% relative to the methoxy singlet, the sample is dried over anhydrous Na₂SO₄. This prevents moisture from hydrogen-bonding with the amine, which would artificially broaden or shift the -NH₂ signal.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Protocol

-

Causality of Ionization: Electron Ionization (EI) at 70 eV is utilized because it is a "hard" ionization technique that shatters the molecule into reproducible structural fragments, allowing for robust library matching.

-

Self-Validating Gate: Prior to sample injection, a perfluorotributylamine (PFTBA) tuning standard is run. The system is only validated for use if PFTBA yields m/z 69, 219, and 502 at specific relative abundance ratios, ensuring the quadrupole mass filter is perfectly calibrated across the target mass range.

Infrared Spectroscopy (ATR-FTIR) Protocol

-

Causality of Technique: Attenuated Total Reflectance (ATR) using a diamond crystal is chosen over traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water yields a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretching doublet of the primary amine. ATR requires zero sample preparation, eliminating this artifact.

-

Self-Validating Gate: A background spectrum of the ambient atmosphere is collected immediately before the sample. The baseline transmittance must be >98% between 4000-650 cm⁻¹ before the neat solid is applied to the crystal.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the chiral center at C1. Because C1 is chiral, the two protons on C2 (Ha and Hb) experience different magnetic environments regardless of bond rotation. They couple with each other (geminal coupling, J ≈ 13.5 Hz) and with the C1 methine proton (vicinal coupling, J ≈ 5.0 and 9.0 Hz), forming a distinct ABX pattern.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| -NH₂ | 1.60 | br s | 2H | - | Primary amine (exchangeable) |

| C2-Hb | 2.80 | dd | 1H | 13.5, 9.0 | Diastereotopic methylene |

| C2-Ha | 3.00 | dd | 1H | 13.5, 5.0 | Diastereotopic methylene |

| -OCH₃ | 3.78 | s | 3H | - | Methoxy group |

| C1-H | 4.15 | dd | 1H | 9.0, 5.0 | Chiral methine |

| Ar-H | 6.70 - 6.80 | m | 3H | - | 3-Methoxyphenyl (H-2', H-4', H-6') |

| Ar-H | 7.20 | t | 1H | 8.0 | 3-Methoxyphenyl (H-5') |

| Ar-H | 7.25 - 7.35 | m | 5H | - | Unsubstituted Phenyl (C1) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment |

| 45.5 | CH₂ | C2 (Aliphatic methylene) |

| 55.2 | CH₃ | Methoxy carbon (-OCH₃) |

| 57.8 | CH | C1 (Chiral methine) |

| 111.8, 115.0, 121.8 | CH | 3-Methoxyphenyl (C-4', C-2', C-6') |

| 126.5, 127.2, 128.5 | CH | Unsubstituted Phenyl (ortho, para, meta) |

| 129.5 | CH | 3-Methoxyphenyl (C-5') |

| 140.5, 145.0 | C | Quaternary ipso carbons (C-1', C-1) |

| 159.8 | C | 3-Methoxyphenyl (C-3', OMe attached) |

Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, aliphatic amines exhibit weak molecular ions. The dominant mechanistic pathway is alpha-cleavage . The C1-C2 bond breaks, yielding a highly stable, resonance-conjugated iminium ion ([Ph-CH=NH₂]⁺) at m/z 106. Because nitrogen has a lower ionization energy than the aromatic rings, the charge preferentially localizes on the nitrogen-containing fragment, making m/z 106 the base peak (100% abundance)[5],[6].

Table 3: GC-EI-MS Fragmentation Data (70 eV)

| m/z | Relative Abundance (%) | Fragment Ion | Mechanistic Origin |

| 227 | < 5 | [M]⁺ | Molecular ion |

| 121 | 15 | [C▵H₉O]⁺ | 3-Methoxybenzyl cation (inductive cleavage) |

| 106 | 100 | [C₇H₈N]⁺ | Alpha-cleavage iminium ion (Base Peak) |

| 91 | 10 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 77 | 25 | [C₆H₅]⁺ | Phenyl cation |

Infrared Spectroscopy (ATR-FTIR)

The IR spectrum serves as a definitive map of the functional groups. The primary amine is confirmed by the characteristic doublet in the 3300 cm⁻¹ region (asymmetric and symmetric stretching), while the methoxy group is confirmed by the strong C-O stretching bands around 1260 cm⁻¹ and 1045 cm⁻¹[7].

Table 4: ATR-FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| 3350, 3280 | Medium | N-H stretch (asym/sym) | Primary amine (-NH₂) |

| 3060, 3025 | Weak | C-H stretch (sp²) | Aromatic rings |

| 2930, 2835 | Medium | C-H stretch (sp³) | Aliphatic backbone & Methoxy |

| 1600, 1585 | Strong | C=C stretch | Aromatic ring vibrations |

| 1260, 1045 | Strong | C-O stretch (asym/sym) | Alkyl aryl ether (Methoxy) |

| 780, 760, 700, 690 | Strong | C-H out-of-plane bend | Mono- & Meta-disubstituted benzene |

Visualizations

Analytical Workflow

Fig 1. Self-validating analytical workflow for spectroscopic elucidation.

Mass Spectrometry Fragmentation Pathway

Fig 2. Primary electron ionization (EI) mass fragmentation pathway.

References

-

Title: dl-2-(3-methoxyphenyl)-1-phenylethylamine hydrochloride | 68770-54-7 Source: Molaid Chemical Database URL: [Link]

-

Title: 1,2-Diphenylethylamine - Mass Spectrum & IR Spectrum Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

-

Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds Source: Bioorganic & Medicinal Chemistry (2009) URL: [Link]

-

Title: 1,2-Diphenylethylamine Designer Drugs Metabolism Studies Source: German National Library (DNB) / Saarland University URL: [Link]

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. dl-2-(3-methoxyphenyl)-1-phenylethylamine hydrochloride - CAS号 68770-54-7 - 摩熵化学 [molaid.com]

- 3. d-nb.info [d-nb.info]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. 1,2-Diphenylethylamine [webbook.nist.gov]

- 6. 1,2-Diphenylethylamine | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Diphenylethylamine [webbook.nist.gov]

Solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through to formulation and final dosage form. Poor solubility can impede bioavailability, lead to unreliable results in biological assays, and present significant challenges during drug development. This guide focuses on 2-(3-Methoxyphenyl)-1-phenylethan-1-amine, a substituted phenethylamine of interest to the research community. In the absence of extensive public data on its solubility, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to theoretically predict and experimentally determine its complete solubility profile in organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the anticipated solubility based on the molecule's structural characteristics.

Compound Profile: 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Understanding the fundamental properties of a molecule is the first step in predicting its solubility. 2-(3-Methoxyphenyl)-1-phenylethan-1-amine is an aromatic amine with distinct structural features that will govern its interactions with various solvents.

-

IUPAC Name: 2-methoxy-1-phenylethanamine[1]

-

Structure:

The key functional groups influencing solubility are:

-

Primary Amine (-NH₂): A basic, polar group capable of acting as both a hydrogen bond donor and acceptor. This group significantly enhances solubility in protic and polar solvents.[3][4]

-

Phenyl Ring: A large, non-polar, hydrophobic group that favors interactions with other aromatic or non-polar solvents through van der Waals forces and π-π stacking.

-

Methoxyphenyl Group: This group introduces both aromatic (non-polar) character and a polar ether linkage (-O-CH₃). The oxygen atom can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility Prediction

While experimental determination is the ultimate measure, theoretical models provide invaluable foresight, enabling rational solvent selection and reducing experimental overhead. Computational methods can predict solubility from molecular structure, but one of the most practical frameworks for a lab scientist is the Hansen Solubility Parameters (HSP).[5][6][7][8]

The core principle of HSP is "like dissolves like," quantified by breaking down the total cohesive energy of a substance into three parameters:[9][10][11]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that are "close" to them in this space. This "distance" (Ra) between two substances (1 and 2) is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]

A solute has a defined "interaction radius" (R₀), which forms a sphere in Hansen space. Solvents with coordinates falling inside this sphere are predicted to be good solvents for that solute.[9]

Experimental Determination of Solubility Profile

Direct experimental measurement is essential for generating a definitive solubility profile. Two primary methodologies are employed in drug development: thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The Shake-Flask method is the gold-standard for determining equilibrium solubility.[13] It measures the maximum concentration of a substance that can dissolve in a solvent under thermodynamic equilibrium. This method is crucial for late-stage lead optimization and formulation.[14]

-

Preparation: Add an excess amount of solid 2-(3-Methoxyphenyl)-1-phenylethan-1-amine to a series of glass vials, each containing a known volume of a selected organic solvent. An excess is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or agitator (e.g., at 25°C and/or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[15] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration remains constant.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let undissolved solid settle. Centrifuge the vials to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Kinetic Solubility: High-Throughput Screening (HTS)

In early drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds.[14][16][17][18] This method measures the concentration at which a compound, rapidly transitioning from a high-concentration organic stock solution (typically DMSO), precipitates in an aqueous or organic medium.[19]

-

Stock Solution: Prepare a high-concentration stock solution of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Setup: In a 96-well microtiter plate, add the desired organic solvent to each well.

-

Compound Addition: Use an automated liquid handler to dispense a small volume of the DMSO stock solution into the solvent-containing wells. This creates a rapid phase change, inducing precipitation for compounds with low solubility.

-

Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[19]

-

Detection of Precipitation: Measure the amount of precipitated material. Common methods include:

-

Nephelometry: Measures light scattering caused by insoluble particles.[19]

-

Turbidimetry: Measures the reduction in light transmission due to cloudiness.

-

Direct UV Absorbance: After filtering or centrifuging the plate to remove precipitate, the concentration of the remaining dissolved compound is measured by UV-Vis spectroscopy.[19]

-

-

Data Analysis: The solubility is reported as the concentration at which precipitation is first observed.

Anticipated Solubility Profile in Organic Solvents

Based on the molecular structure, we can predict the solubility of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine in common classes of organic solvents. These predictions serve as a starting point for experimental design.

| Solvent Class | Representative Solvents | Key Interactions | Anticipated Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding (amine -OH), Dipole-dipole | High |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Dipole-dipole, H-bond acceptance (amine - solvent) | High to Moderate |

| Non-Polar Aromatic | Toluene, Benzene | π-π stacking (phenyl rings), van der Waals | Moderate |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Dipole-dipole, H-bond acceptance (ether O) | Moderate to Low |

| Halogenated | Dichloromethane, Chloroform | Dipole-dipole | Moderate to Low |

| Non-Polar Aliphatic | Hexane, Heptane | van der Waals | Low / Insoluble |

Safety, Handling, and Disposal

As a primary aromatic amine, 2-(3-Methoxyphenyl)-1-phenylethan-1-amine must be handled with appropriate caution. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[20][21][22]

Mandatory Safety Precautions:

-

Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[22]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[23]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A lab coat must be worn to protect against skin contact.

-

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[23] Avoid creating dust when handling the solid material.

-

Spill Response: Have a spill kit readily available. In case of a spill, alert others, evacuate the immediate area if necessary, and clean up using appropriate absorbent materials while wearing full PPE.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all waste (excess compound, contaminated materials) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[21]

Data Summary and Conclusion

To systematically characterize the solubility profile, all experimental data should be recorded in a structured format.

Table for Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., Toluene | 25 | Shake-Flask | ||

| e.g., Hexane | 25 | Shake-Flask |

| ... | ... | | | ... |

This guide provides a robust framework for determining the complete solubility profile of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine. By integrating theoretical predictions using Hansen Solubility Parameters with rigorous experimental methodologies like the Shake-Flask and HTS kinetic assays, researchers can generate the critical data needed to advance their development programs. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental pillar of successful drug design and formulation, ensuring that promising candidates can be effectively studied, formulated, and delivered. Adherence to strict safety protocols is paramount throughout this process to ensure the well-being of laboratory personnel.

References

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 14, 2026, from [Link]

- Hughes, L., et al. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 390-397.

- Mobley, D. L., & Guthrie, J. P. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Erlebach, A., Chi, M., Bückmann, C., & Sierka, M. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.

- Sathya, S., & Manjula, M. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. 2021 Fifth International Conference on I-SMAC (IoT in Social, Mobile, Analytics and Cloud) (I-SMAC).

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved March 14, 2026, from [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Van Loon Chemical Innovations. Retrieved March 14, 2026, from [Link]

-

Hansen solubility parameters (HSP). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

-

HSP Basics. (n.d.). Hansen Solubility Parameters. Retrieved March 14, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved March 14, 2026, from [Link]

- Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety.

- Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

Abbott, S. (n.d.). HSP Basics. Practical Adhesion Science. Retrieved March 14, 2026, from [Link]

-

Physical Properties of Amines. (n.d.). BYJU'S. Retrieved March 14, 2026, from [Link]

-

Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved March 14, 2026, from [Link]

-

Aqueous Solubility Assays. (2025, July 31). Creative Bioarray. Retrieved March 14, 2026, from [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Unchained Labs. Retrieved March 14, 2026, from [Link]

-

Aromatic Amines Hazcard Overview. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved March 14, 2026, from [Link]

-

Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9).

-

Aromatic Amine Cleaning Developing Solution SDS. (2024, January 9). SKC Inc. Retrieved March 14, 2026, from [Link]

-

2-(3-methoxyphenyl)ethylamine - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved March 14, 2026, from [Link]

-

2-Methoxy-1-phenylethan-1-amine. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Amine Solvents Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

-

Properties of amines. (n.d.). Lumen Learning. Retrieved March 14, 2026, from [Link]

-

Amine. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

-

Amine Solvents. (2025, October 24). Sustainability Directory. Retrieved March 14, 2026, from [Link]

Sources

- 1. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 3. byjus.com [byjus.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. tandfonline.com [tandfonline.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. international.skcinc.com [international.skcinc.com]

Methodological & Application

Application Note: Advanced Chromatographic Purification of 2-(3-Methoxyphenyl)-1-phenylethan-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction & Chemical Context